REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[CH3:17])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].O.Cl>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:11]2[N:15]([CH3:16])[CH:14]=[N:13][C:12]=2[CH3:17])[CH:5]=[CH:6][C:7]=1[NH2:8] |f:1.2.3|
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1[N+](=O)[O-])C1=C(N=CN1C)C
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with anhydrous sodium carbonate
|
Type
|
CUSTOM
|
Details
|
the ethanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×6 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layers were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1)C1=C(N=CN1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |